6-Chloro-2-iodopyridin-3-amine
Overview
Description
6-Chloro-2-iodopyridin-3-amine is a pyridine-based building block used in organic synthesis . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The molecular formula of 6-Chloro-2-iodopyridin-3-amine is C5H4ClIN2 . Its molecular weight is 254.46 g/mol . The InChI code is 1S/C5H4ClIN2/c6-4-2-1-3 (8)5 (7)9-4/h1-2H,8H2 .Scientific Research Applications
Chemical Reactions and Intermediates
6-Chloro-2-iodopyridin-3-amine is involved in various chemical reactions, such as rearrangements during aminations of halopyridines, presumably involving a pyridyne intermediate. These reactions include the conversion of 3-chloro and 4-chloropyridine into a mixture containing 3-amino and 4-aminopyridine (Pieterse & Hertog, 2010). Also, regioselective palladium-catalyzed aminations with anilines on 2-chloro-3-iodo- and 2-chloro-5-iodopyridine have been performed with excellent yields and good selectivity, highlighting the use of this compound in selective amination reactions (Maes et al., 2002).
Synthesis of Complex Compounds
The compound plays a crucial role in the synthesis of complex molecules. For example, it is used in the synthesis of new tetracyclic azaheteroaromatic cores via auto-tandem Pd-catalyzed and one-pot Pd- and Cu-catalyzed double C-N bond formation (Rauws et al., 2010). Furthermore, it is involved in the synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones, demonstrating its versatility in creating various functionalized molecules (Kuethe et al., 2004).
Catalysis and Ligand Formation
6-Chloro-2-iodopyridin-3-amine is utilized in catalytic processes, such as the palladium-catalyzed amination reaction of 4'-chloro-2,2':6',2"-terpyridine, which provides easy access to aminated mono- and ditopic terpyridine ligands. These ligands are then used to prepare new amine-containing ruthenium(II) polypyridyl complexes (Johansson, 2006).
Preparation of Nucleosides
The compound is also essential in the modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides, showcasing its application in the field of nucleoside analog synthesis [(Joubert et al., 2007)](https://consensus.app/papers/synthesis-6substituted-pyridin3yl-cnucleosides-joubert/dc750437889d52219140c88dcdd9ba6a/?utm_source=chatgpt).
Examination of Mechanisms in Amination Reactions
Research has been conducted to examine the mechanism of the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines and N-(2-chloropyridin-3-yl)azaheteroarylamines. This study helps to understand the complexities involved in the ring closure reaction in the auto-tandem amination of 2,3-dibromopyridine with amino(benzo)(di)azines and 2-chloro-3-iodopyridine with amino(benzo)(di)azines (Loones et al., 2007).
Applications in Metal Complex Synthesis
6-Chloro-2-iodopyridin-3-amine is used in the synthesis of octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands. These complexes have applications in alpha-olefin oligo- and polymerization (Fuhrmann et al., 1996).
Synthesis of Pyridine Alkaloids
It is instrumental in the palladium-catalyzed synthesis of naturally occurring pyridine alkaloids, which are of significant biological and chemical importance (Wang et al., 2003).
Safety And Hazards
properties
IUPAC Name |
6-chloro-2-iodopyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPAZQRTFHRMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-iodopyridin-3-amine |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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